molecular formula C19H18N4O4 B7720508 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine

4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine

Cat. No. B7720508
M. Wt: 366.4 g/mol
InChI Key: PVECWHWFPJXHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as NBD-556, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the activity of certain enzymes and signaling pathways. Its fluorescent properties may be attributed to its ability to undergo photo-induced electron transfer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to be non-toxic to cells at low concentrations. However, further studies are needed to determine its toxicity at higher concentrations and in different animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is its versatility. It can be used in various applications, including medicinal chemistry, materials science, and bioimaging. Its fluorescent properties make it a useful tool for the visualization of cells and tissues. However, one limitation of this compound is its cost. It is a relatively expensive compound, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One area of interest is its potential as a photosensitizer for photodynamic therapy. Another area of interest is its use in the development of new materials with enhanced mechanical properties. Additionally, further studies are needed to determine its toxicity and efficacy in different animal models. Overall, this compound is a promising compound with potential applications in various fields, and further research is warranted to explore its full potential.

Synthesis Methods

The synthesis of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves the reaction of 4-bromo-2-nitrophenol with p-tolyl hydrazine to form 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2-nitrophenol. This intermediate is then reacted with morpholine in the presence of a catalyst to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a reliable compound for scientific research.

Scientific Research Applications

4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and bioimaging. In medicinal chemistry, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In materials science, this compound has been incorporated into polymers to enhance their mechanical properties. In bioimaging, this compound has been used as a fluorescent dye for the visualization of cells and tissues.

properties

IUPAC Name

4-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-13-2-4-14(5-3-13)18-20-19(27-21-18)15-6-7-16(17(12-15)23(24)25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVECWHWFPJXHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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